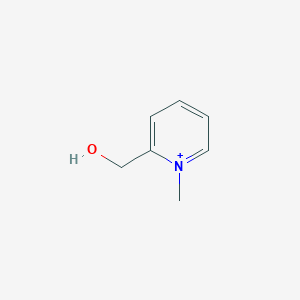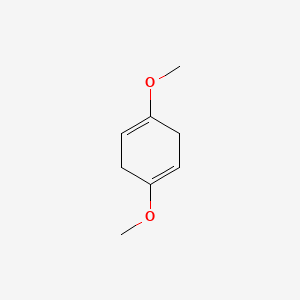
1,4-Cyclohexadiene, 1,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene, 1,4-dimethoxy- is an organic compound with the molecular formula C8H12O2. It is a derivative of 1,4-cyclohexadiene, where two methoxy groups are substituted at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1,4-dimethoxy- can be synthesized through the Birch reduction of 1,4-dimethoxybenzene. The Birch reduction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, along with a proton donor like an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods: The reaction conditions would need to be carefully controlled to ensure the desired product is obtained without over-reduction or side reactions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexadiene, 1,4-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: It can be further reduced to cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-cyclohexadiene, 1,4-dimethoxy- involves its ability to donate hydrogen atoms in catalytic hydrogenation reactions. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating various chemical transformations . The compound can also undergo aromatization, forming aromatic rings that can trigger other reactions such as the Bergman cyclization .
Comparison with Similar Compounds
1,4-Cyclohexadiene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Cyclohexadiene: An isomer with different reactivity due to the position of the double bonds.
1,4-Dimethoxybenzene: The aromatic counterpart, which is more stable but less reactive in hydrogenation reactions.
Uniqueness: 1,4-Cyclohexadiene, 1,4-dimethoxy- is unique due to the presence of methoxy groups that enhance its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
39000-58-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,4-dimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12O2/c1-9-7-3-5-8(10-2)6-4-7/h3,6H,4-5H2,1-2H3 |
InChI Key |
QICPWYBPWNAGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC(=CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
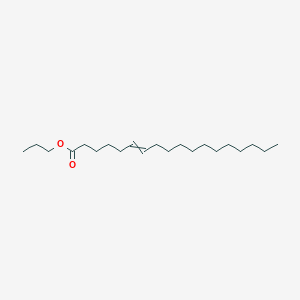
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

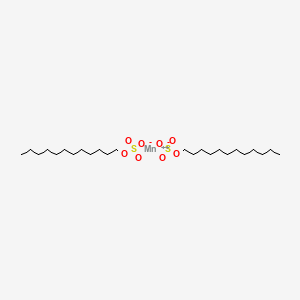
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
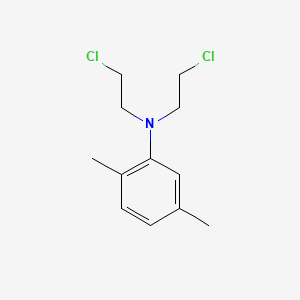
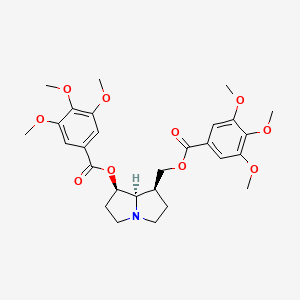
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

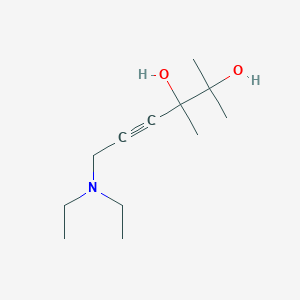
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
